molecular formula C20H23NO5 B1683650 N-Deacetylcolchicine CAS No. 3476-50-4

N-Deacetylcolchicine

Cat. No.: B1683650
CAS No.: 3476-50-4
M. Wt: 357.4 g/mol
InChI Key: HFPMXDMZJUJZBX-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Deacetylcolchicine is a derivative of colchicine, an alkaloid extracted from plants such as Colchicum autumnale and Gloriosa superba. Colchicine has been historically used for treating gout and other inflammatory conditions. This compound retains the core structure of colchicine but lacks the acetyl group, which modifies its biological activity and toxicity profile .

Safety and Hazards

N-Deacetylcolchicine is classified under Acute Toxicity: Oral, Category 2 and Serious Eye Damage/Eye Irritation, Category 1 .

Future Directions

While specific future directions for N-Deacetylcolchicine are not mentioned in the search results, there are general trends in drug development that could apply. For instance, there is a critical need to develop novel strategies for mitigating the spread of antimicrobial-resistant diseases through improved diagnosis and treatment of resistant infections . Additionally, the use of carbohydrates in drug development is being explored .

Biochemical Analysis

Biochemical Properties

N-Deacetylcolchicine plays a significant role in biochemical reactions. It interacts with tubulin, a globular protein, and inhibits its polymerization . This interaction disrupts the formation of microtubules, essential components of the cell’s cytoskeleton . The nature of this interaction is inhibitory, leading to the disruption of normal cell functions .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by disrupting the cell’s cytoskeleton, thereby affecting cell division and intracellular transport . It also impacts cell signaling pathways and gene expression by altering the structure of microtubules .

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, specifically tubulin . It inhibits the polymerization of tubulin, preventing the formation of microtubules . This disruption can lead to changes in gene expression and cellular functions .

Temporal Effects in Laboratory Settings

It is known that this compound, like colchicine, has a significant impact on cellular function, disrupting microtubule formation and affecting various cellular processes .

Dosage Effects in Animal Models

It is known that colchicine and its derivatives can have toxic effects at high doses .

Metabolic Pathways

This compound is involved in specific metabolic pathways. It is generated through a series of transformations starting from colchicine . The process involves the hydrolysis of N-formyldemecolcine to generate demecolcine, which undergoes oxidative demethylation to form this compound .

Transport and Distribution

Given its interaction with tubulin, it is likely to be distributed wherever tubulin is present within the cell .

Subcellular Localization

The subcellular localization of this compound is likely to be similar to that of colchicine, given their structural similarities. Colchicine is known to bind to tubulin, a protein that is ubiquitous in the cell and forms part of the cytoskeleton . Therefore, this compound is likely to be found wherever tubulin is present within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Deacetylcolchicine can be synthesized from colchicine through a series of chemical reactions. One common method involves the hydrolysis of colchicine to remove the acetyl group, resulting in the formation of this compound . The reaction typically requires acidic or basic conditions to facilitate the hydrolysis process.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity colchicine as the starting material, followed by controlled hydrolysis under optimized conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: N-Deacetylcolchicine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of N-formyldemecolcine, while substitution reactions can yield a variety of functionalized derivatives .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific structural modifications, which alter its biological activity and toxicity compared to colchicine. Its ability to disrupt microtubule formation while potentially having a different safety profile makes it a valuable compound for research and therapeutic applications .

Properties

IUPAC Name

(7S)-7-amino-1,2,3,10-tetramethoxy-6,7-dihydro-5H-benzo[a]heptalen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO5/c1-23-16-8-6-12-13(10-15(16)22)14(21)7-5-11-9-17(24-2)19(25-3)20(26-4)18(11)12/h6,8-10,14H,5,7,21H2,1-4H3/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFPMXDMZJUJZBX-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C2C(=CC1=O)C(CCC3=CC(=C(C(=C32)OC)OC)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C2C(=CC1=O)[C@H](CCC3=CC(=C(C(=C32)OC)OC)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601150161
Record name (7S)-7-Amino-6,7-dihydro-1,2,3,10-tetramethoxybenzo[a]heptalen-9(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601150161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3476-50-4
Record name (7S)-7-Amino-6,7-dihydro-1,2,3,10-tetramethoxybenzo[a]heptalen-9(5H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3476-50-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trimethylcolchicinic acid methyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003476504
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (7S)-7-Amino-6,7-dihydro-1,2,3,10-tetramethoxybenzo[a]heptalen-9(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601150161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-DEACETYLCOLCHICINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2IAP3WIO1P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Deacetylcolchicine
Reactant of Route 2
Reactant of Route 2
N-Deacetylcolchicine
Reactant of Route 3
N-Deacetylcolchicine
Reactant of Route 4
Reactant of Route 4
N-Deacetylcolchicine
Reactant of Route 5
N-Deacetylcolchicine
Reactant of Route 6
N-Deacetylcolchicine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.